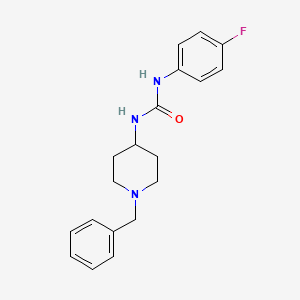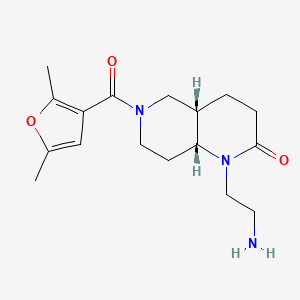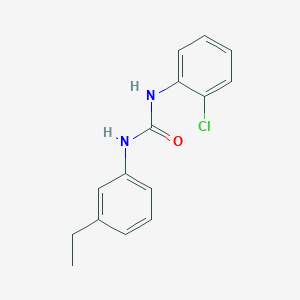![molecular formula C22H21N5O3 B5442672 3-{5-[(4-pyrimidin-2-yl-1,4-diazepan-1-yl)carbonyl]pyridin-2-yl}benzoic acid](/img/structure/B5442672.png)
3-{5-[(4-pyrimidin-2-yl-1,4-diazepan-1-yl)carbonyl]pyridin-2-yl}benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that includes a pyrimidine ring, a diazepane ring, and a benzoic acid group . Pyrimidine is a basic aromatic ring structure found in many important biomolecules like DNA and RNA .
Synthesis Analysis
The synthesis of similar compounds often involves reactions between precursors containing the desired functional groups . For example, a pyrimidine ring can be synthesized from a reaction between an amidine and a β-dicarbonyl compound .Molecular Structure Analysis
The molecular structure of a compound like this would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
The chemical reactions involving a compound like this would depend on the functional groups present in the molecule. For example, the benzoic acid group could undergo reactions typical of carboxylic acids, such as esterification .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like this would be influenced by its molecular structure. For example, the presence of polar functional groups could make the compound soluble in water .Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-[5-(4-pyrimidin-2-yl-1,4-diazepane-1-carbonyl)pyridin-2-yl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3/c28-20(26-10-3-11-27(13-12-26)22-23-8-2-9-24-22)18-6-7-19(25-15-18)16-4-1-5-17(14-16)21(29)30/h1-2,4-9,14-15H,3,10-13H2,(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWTZIYJVHQRVRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C2=CN=C(C=C2)C3=CC(=CC=C3)C(=O)O)C4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[2-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}methyl)phenoxy]ethanol](/img/structure/B5442591.png)
![(5E)-5-[3-bromo-4-(butan-2-yloxy)benzylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B5442593.png)
![6-[(dimethylamino)methyl]-7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5442599.png)

![(3-isopropoxyphenyl)[1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl]methanone](/img/structure/B5442602.png)
![[3-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]-(2-propylpyrazol-3-yl)methanone](/img/structure/B5442605.png)

![1-[(7-methoxy-1-benzofuran-2-yl)carbonyl]-4-methylpiperidine](/img/structure/B5442627.png)

![(2E)-3-(4-chlorophenyl)-N-[(2-nitrophenyl)carbamothioyl]prop-2-enamide](/img/structure/B5442650.png)
![ethyl (2Z)-7-methyl-3-oxo-5-phenyl-2-(pyridin-4-ylmethylidene)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5442656.png)
![methyl 4-chloro-3-({[(5,6-diphenyl-1,2,4-triazin-3-yl)thio]acetyl}amino)benzoate](/img/structure/B5442664.png)
![2-chloro-N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-4-fluorobenzamide](/img/structure/B5442668.png)

